2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2/c1-2-3-11-23-16-9-4-5-10-17(16)28(25,26)22-19(23)27-13-18(24)21-15-8-6-7-14(20)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYYFYUPTMZZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Mas-related G protein-coupled receptor X2 (MRGX2) . MRGX2 is a receptor that plays a crucial role in various physiological processes, including pain perception and inflammation.
Mode of Action
The compound acts as an inhibitor of MRGX2 . It binds to the receptor, preventing its activation and subsequent signaling. This inhibition can lead to a decrease in the physiological responses mediated by MRGX2.
Biochemical Pathways
The inhibition of MRGX2 affects several biochemical pathways. Specifically, it can impact the neurogenic inflammation pathway , which is often associated with pain and inflammatory responses. By inhibiting MRGX2, the compound can potentially reduce inflammation and alleviate pain.
Biological Activity
The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a member of the thiadiazine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, structure, and biological properties of this compound, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 435.6 g/mol. The structure includes a benzo[e][1,2,4]thiadiazine core linked to a thiol group and an acetamide moiety. This unique architecture contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.6 g/mol |
| CAS Number | 933024-96-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the benzo[e][1,2,4]thiadiazine core.
- Introduction of the butyl side chain.
- Coupling with the fluorophenyl acetamide.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . Studies have shown that derivatives containing thiadiazine rings can inhibit bacterial growth effectively. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 50 μg/mL against various pathogens .
Anticancer Activity
The compound has been evaluated for its anticancer properties in vitro. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Specific findings include:
Anti-inflammatory Effects
The presence of the thiadiazine moiety suggests potential anti-inflammatory activity. Compounds in this class have shown to inhibit inflammatory pathways by modulating cytokine release and enzyme activity involved in inflammation .
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Study on Thiadiazine Derivatives : A series of thiadiazine derivatives were synthesized and screened for their antimicrobial and anticancer activities. Results indicated that modifications to the side chains significantly affected their potency .
- Thiadiazine as Antioxidants : Research demonstrated that certain thiadiazine derivatives possess antioxidant properties by scavenging reactive oxygen species (ROS), which could be beneficial in preventing oxidative stress-related diseases .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the thiadiazine moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies suggest that this compound may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, potentially due to its structural similarities with other active compounds.
Anticancer Potential
The unique structure of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide suggests potential anticancer properties. Similar compounds have been studied for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . Preliminary studies indicate that this compound might interact with cellular mechanisms that lead to apoptosis in cancer cells.
Anti-inflammatory Effects
The presence of the thiadiazine ring and methoxy group in the compound's structure may also confer anti-inflammatory properties. Compounds with similar functionalities have been documented to modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This aspect could be vital for developing treatments for chronic inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound typically involves several steps that require careful control over reaction conditions to yield high-purity products. The chemical behavior of the compound can lead to the formation of various derivatives with altered biological activities .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the fluorophenyl and butyl groups .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ ion at m/z 491.12) .
- Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O, ~1350 cm) and amide (C=O, ~1650 cm) stretches .
- HPLC-PDA : Purity >95% is standard for pharmacological assays .
How can reaction conditions be optimized to improve synthetic yield and selectivity?
Q. Advanced
What strategies address contradictory bioactivity data in antimicrobial vs. anticancer assays?
Q. Advanced
- Dose-response profiling : Test across a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects .
- Cell-line specificity : Compare activity in gram-positive bacteria (e.g., S. aureus) vs. cancer cells (e.g., HeLa) due to membrane permeability differences .
- Metabolite analysis : Use LC-MS to detect degradation products that may interfere with assays .
- Target validation : Perform kinase inhibition assays to confirm selectivity for bacterial vs. eukaryotic enzymes .
How do structural modifications influence pharmacokinetic properties?
Q. Advanced
Methodological Insight : Structure-Activity Relationship (SAR) studies using analogs (e.g., chloro/methoxy substitutions) clarify pharmacophore requirements .
What computational methods predict binding modes with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR) (PDB: 1DHF) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonyl group in the DHFR active site .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with antibacterial IC values .
How is oxidative/reductive stability evaluated under physiological conditions?
Q. Advanced
- HO exposure : Test sulfonyl group stability at 37°C in PBS (pH 7.4) over 72 hrs .
- LC-MS metabolomics : Identify degradation products (e.g., sulfonic acid derivatives) in liver microsome assays .
- Glutathione (GSH) reactivity : Measure thiol-disulfide exchange rates to predict intracellular redox susceptibility .
What in vivo models are suitable for preliminary toxicity profiling?
Q. Advanced
- Zebrafish (Danio rerio) : Assess developmental toxicity (LC) and organ-specific effects at 1–10 µM .
- Murine models : Monitor liver/kidney function markers (ALT, creatinine) after 14-day oral administration (10 mg/kg) .
- Toxicogenomics : RNA-seq of hepatic tissue identifies pathways affected by chronic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
